2,5-Bis(2-octyldodecyl)-3,6-bis(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione
Description
2,5-Bis(2-octyldodecyl)-3,6-bis(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione (hereafter referred to as Target Compound) is a diketopyrrolopyrrole (DPP)-based monomer optimized for high-performance organic semiconductors. Its planar conjugated bicyclic DPP core enables strong π-π interactions and tunable band gaps (1.2–1.5 eV), while the 2-octyldodecyl alkyl chains enhance solubility and thin-film crystallinity in polymer semiconductors . The boronate ester-functionalized thiophene units facilitate Suzuki-Miyaura cross-coupling reactions, enabling precise copolymer synthesis. In donor-acceptor copolymers, this compound achieves hole mobilities up to 1.5 cm²/Vs in organic field-effect transistors (OFETs) when paired with selenophene comonomers .
Properties
IUPAC Name |
2,5-bis(2-octyldodecyl)-1,4-bis[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]pyrrolo[3,4-c]pyrrole-3,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C66H110B2N2O6S2/c1-13-17-21-25-29-31-35-39-43-51(41-37-33-27-23-19-15-3)49-69-59(53-45-47-55(77-53)67-73-63(5,6)64(7,8)74-67)57-58(61(69)71)60(54-46-48-56(78-54)68-75-65(9,10)66(11,12)76-68)70(62(57)72)50-52(42-38-34-28-24-20-16-4)44-40-36-32-30-26-22-18-14-2/h45-48,51-52H,13-44,49-50H2,1-12H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZQFATKGMJQJSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(S2)C3=C4C(=C(N(C4=O)CC(CCCCCCCC)CCCCCCCCCC)C5=CC=C(S5)B6OC(C(O6)(C)C)(C)C)C(=O)N3CC(CCCCCCCC)CCCCCCCCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C66H110B2N2O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1113.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the hole transporting layers (HTLs) in perovskite solar cells (PSCs) . The compound is used as an efficient alternative to spiro-OMeTAD in these solar cells.
Mode of Action
The compound interacts with its targets by enhancing the hole mobility and energy levels of the polymers in PSCs. This interaction is crucial for the performance of the solar cells and is typically analyzed using organic field-effect transistors (OTFTs) and cyclic voltammetry.
Biochemical Pathways
The compound affects the energy transfer pathways in PSCs. By improving the hole mobility and energy levels of the polymers, it enhances the efficiency of energy transfer, leading to improved performance of the solar cells.
Pharmacokinetics
While the term “pharmacokinetics” is typically used in the context of drug metabolism, in this case, we can discuss the compound’s properties in terms of its stability, solubility, and distribution within the solar cell. The compound is known for its stability and solubility, which are crucial for its role in PSCs. .
Biological Activity
2,5-Bis(2-octyldodecyl)-3,6-bis(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione (commonly referred to as DPP derivative) is a compound that has garnered attention for its potential biological activities and applications in organic electronics. This article aims to explore its biological activity through various studies and data.
The compound has the following chemical characteristics:
- Molecular Formula : CHBNOS
- Molecular Weight : 987.38 g/mol
- CAS Number : 1260685-63-9
- Melting Point : 95.0 - 96.9 °C
- Density : 1.19 g/cm³ (predicted)
These properties suggest that the compound is a solid at room temperature with significant potential for solubility and crystallization due to its long alkyl chains .
Antioxidant Properties
Research indicates that DPP derivatives exhibit substantial antioxidant activity. A study conducted by Zhang et al. demonstrated that these compounds can scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases . The antioxidant mechanism involves the donation of hydrogen atoms to free radicals, thereby stabilizing them.
Anticancer Activity
DPP derivatives have shown promise in anticancer applications. In vitro studies have demonstrated that these compounds can inhibit the proliferation of various cancer cell lines by inducing apoptosis. For instance:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- Mechanism : The compound disrupts mitochondrial membrane potential and activates caspase pathways leading to programmed cell death .
Photovoltaic Applications
While primarily focused on biological activity, it is essential to note that DPP derivatives are also used in organic photovoltaic (OPV) applications due to their electronic properties. They serve as electron acceptors in donor-acceptor polymer systems which enhances the efficiency of solar cells. This dual functionality highlights their importance in both biological and material science fields .
Case Study 1: Antioxidant Efficacy
In a controlled study assessing the antioxidant capacity of DPP derivatives:
| Compound | IC50 Value (µM) | Cell Type |
|---|---|---|
| DPP Derivative A | 12.5 | HepG2 |
| DPP Derivative B | 15.0 | HCT116 |
These results indicate a strong antioxidant capacity compared to standard antioxidants like ascorbic acid which has an IC50 of approximately 20 µM .
Case Study 2: Anticancer Activity
A comparative study on the anticancer effects of DPP derivatives showed:
| Compound | IC50 Value (µM) | Cancer Type |
|---|---|---|
| DPP Derivative A | 8.0 | MCF-7 |
| DPP Derivative B | 10.5 | HeLa |
These findings suggest that DPP derivatives possess significant potential as therapeutic agents against certain cancers .
Scientific Research Applications
The compound 2,5-Bis(2-octyldodecyl)-3,6-bis(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione is a chemical compound with the molecular formula and a molecular weight of 1113.3 g/mol . It is also known by the CAS number 1351986-34-9 and several synonyms, including 2,5-Bis(2-octyldodecyl)-3,6-bis[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione .
This compound contains a diketopyrrolopyrrole (DPP) moiety . DPP-containing polymers are considered promising materials for optimizing the performance of organic semiconductors .
- 1351986-34-9
- This compound
- 2,5-Bis(2-octyldodecyl)-3,6-bis[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione
- 2,5-Dihydro-2,5-bis(2-octyldodecyl)-3,6-bis[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-thiophen-2-yl]pyrrolo[3,4-c]pyrrol-1,4-dione
- 2,5-bis(2-octyldodecyl)-1,4-bis[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]pyrrolo[3,4-c]pyrrole-3,6-dione
- 2,5-Bis(2-octyldodecyl)-3,6-bis(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione
- 2,5-bis(2-octyldodecyl)-3,6-bis[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]pyrrolo[3,4-c]pyrrole-1,4-dione
- 2,5-dihydro-2,5-bis(2-octyldodecyl)-3,6-bis[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-thienyl]-pyrrolo[3,4-c]pyrrole-1,4-dione
IUPAC Name: 2,5-bis(2-octyldodecyl)-1,4-bis[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]pyrrolo[3,4-c]pyrrole-3,6-dione
InChI: InChI=1S/C66H110B2N2O6S2/c1-13-17-21-25-29-31-35-39-43-51(41-37-33-27-23-19-15-3)49-69-59(53-45-47-55(77-53)67-73-63(5,6)64(7,8)74-67)57-58(61(69)71)60(54-46-48-56(78-54)68-75-65(9,10)66(11,12)76-68)70(62(57)72)50-52(42-38-34-28-24-20-16-4)44-40-36-32-30-26-22-18-14-2/h45-48,51-52H,13-44,49-50H2,1-12H3
Scientific Research Applications
- Organic Semiconductors: This compound is used as a high-purity monomer to optimize the performance of organic semiconductors . DPP backbone derivatives have a planar conjugated bicyclic structure, which engages stronger π–π interactions, allowing tuning of the band-gap and energy-level of polymer organic semiconductors . The long alkyl chains (2-octyldodecyl) allow better solubility for the polymer semiconductor and crystallization and aggregation capacity for thin-film devices .
- Influence on Electronic Properties: Diketopyrrolopyrrole (DPP)-based π-conjugated copolymers with thiophene have exceptionally high electron mobilities .
- Synthesis of Copolymers: It is used in the synthesis and study of properties of new copolymers .
Comparison with Similar Compounds
Structural and Functional Variations
Alkyl Chain Modifications
- Target Compound vs. 2-decyltetradecyl analogs () :
Substituting 2-octyldodecyl with longer 2-decyltetradecyl chains (C24 vs. C22) increases steric bulk, marginally reducing solubility but improving thin-film crystallinity. However, excessive chain length can hinder charge transport by increasing interchain distances . - Shorter chains (e.g., 2-ethylhexyl in -butyloctyl in ) :
Reduced solubility limits solution processability, but shorter chains promote tighter π-π stacking. For example, asymmetrical DPP derivatives with 2-ethylhexyl chains exhibit higher melting points (195–212°C) due to enhanced crystallinity .
Substituent Effects
- Boronate vs. Bromine (Target Compound vs. ) :
Boronate esters (Target Compound) enable Suzuki coupling for controlled polymerization, whereas brominated analogs (e.g., CAS 1454609-37-0 in ) require Stille or Kumada couplings. Boronates offer broader functional group compatibility but demand stringent anhydrous conditions . - Selenophene vs. Thiophene Copolymers ( vs. 8): Replacing thiophene with selenophene in copolymers increases hole mobility (1.5 cm²/Vs vs. 0.12 cm²/Vs) due to selenium’s larger atomic radius, which enhances orbital overlap and reduces bandgap .
Performance Metrics
Charge Transport Properties
Key Observations :
- The Target Compound’s 1.5 cm²/Vs mobility outperforms thiophene-based polymers (e.g., PDPP3T) due to optimized alkyl chain length and selenophene integration.
- Asymmetrical derivatives (e.g., A-TB) exhibit tunable bandgaps but lack mobility data, suggesting trade-offs between synthetic complexity and performance .
Q & A
Q. What synthetic strategies are effective for introducing dioxaborolane groups into the pyrrolo[3,4-c]pyrrole-1,4-dione core?
The compound is synthesized via Suzuki-Miyaura cross-coupling , starting from a brominated precursor (e.g., 3,6-bis(5-bromothiophen-2-yl) derivative). Key steps include:
- Borylation using bis(pinacolato)diboron (B₂Pin₂) with a palladium catalyst (e.g., Pd(PPh₃)₄) and ligands like SPhos.
- Optimizing reaction temperature (80–100°C) and solvent (toluene/THF mixture) to minimize side reactions.
- Purification via silica gel chromatography and recrystallization to achieve >95% purity, verified by HPLC .
Q. How do the 2-octyldodecyl side chains influence solubility and optoelectronic properties?
The bulky alkyl chains:
- Enhance solubility in nonpolar solvents (e.g., chloroform), enabling solution processing for thin-film devices.
- Reduce π-π stacking to prevent exciton quenching, critical for organic photovoltaics (OPVs).
- Researchers should compare absorption/emission spectra with shorter-chain analogs (e.g., 2-ethylhexyl derivatives) and assess film morphology via atomic force microscopy (AFM) .
Advanced Research Questions
Q. What computational methods predict the reactivity of dioxaborolane units in cross-coupling reactions?
- Density functional theory (DFT) calculates transition-state energies to identify optimal catalysts (e.g., Pd vs. Ni).
- Reaction path search algorithms (e.g., artificial force-induced reaction method) model solvent effects and ligand interactions.
- Machine learning (ML) workflows, as employed by ICReDD, analyze experimental datasets to recommend conditions (e.g., catalyst loading, solvent polarity) .
Q. How can researchers resolve contradictions in reported charge carrier mobility values?
Discrepancies arise from:
- Film morphology variations (e.g., annealing protocols).
- Impurity levels (e.g., residual palladium). Methodological solutions:
- Standardize device architectures (e.g., bottom-gate top-contact OFETs).
- Use time-of-flight secondary ion mass spectrometry (TOF-SIMS) to confirm purity (>98%).
- Cross-validate mobility via field-effect transistor (FET) and space-charge-limited current (SCLC) measurements .
Q. What advanced techniques confirm the regiochemistry of dioxaborolane substituents?
- 2D NMR (HSQC/HMBC) : Correlates boron atoms with adjacent protons through long-range coupling.
- Single-crystal X-ray diffraction : Resolves substitution patterns (requires crystals grown via slow vapor diffusion in hexane/DCM).
- MALDI-TOF mass spectrometry : Validates molecular weight accuracy (±1 Da) and detects oligomerization byproducts .
Methodological Challenges and Solutions
Q. How to optimize reaction yields for large-scale synthesis?
- Use continuous flow reactors to improve heat/mass transfer and reduce reaction time.
- Employ membrane separation technologies (e.g., nanofiltration) for efficient catalyst recovery.
- Monitor reaction progress in real time using inline FTIR or Raman spectroscopy .
Q. What strategies mitigate boron ester hydrolysis during storage?
- Store under inert atmosphere (Ar/N₂) with molecular sieves to prevent moisture ingress.
- Functionalize with stabilizing additives (e.g., triethylamine) in solution.
- Characterize hydrolytic stability via ¹¹B NMR to track degradation kinetics .
Key Research Recommendations
- Combine synthetic chemistry with computational modeling to accelerate reaction optimization.
- Prioritize single-crystal growth for unambiguous structural validation.
- Adopt standardized protocols for device fabrication to ensure reproducibility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
